molecular formula C6H3ClN2O B14070582 4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbonitrile CAS No. 62150-43-0

4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbonitrile

Cat. No.: B14070582
CAS No.: 62150-43-0
M. Wt: 154.55 g/mol
InChI Key: UQQPDZOYPSAPQY-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1λ⁵-pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 4, a hypervalent oxo group (λ⁵ configuration) at position 1, and a carbonitrile group at position 2. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

CAS No.

62150-43-0

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

4-chloro-1-oxidopyridin-1-ium-2-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-5-1-2-9(10)6(3-5)4-8/h1-3H

InChI Key

UQQPDZOYPSAPQY-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1Cl)C#N)[O-]

Origin of Product

United States

Preparation Methods

Direct Chlorination of Pyridine N-Oxide Precursors

A widely cited approach involves the chlorination of 2-cyanopyridine-1-oxide. This method leverages the directing effects of the nitrile and N-oxide groups to achieve regioselective chlorination at position 4.

Procedure :

  • Oxidation of 2-Cyanopyridine : Treatment of 2-cyanopyridine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields 2-cyanopyridine-1-oxide.
  • Chlorination : The N-oxide intermediate reacts with phosphorus oxychloride (POCl₃) at 80–100°C for 3–5 hours, followed by neutralization with sodium bicarbonate. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and solvent.

Key Data :

Parameter Value Source
Yield 70–73%
Purity (HPLC) 92–98%
Reaction Time 3–5 hours

Mechanistic Analysis :
The N-oxide group enhances ring activation, directing electrophilic attack to the para position relative to the nitrile group. The nitrile’s electron-withdrawing nature further stabilizes the intermediate arenium ion, favoring 4-chloro substitution.

One-Pot Synthesis from Pyridine Derivatives

A patent by CN103360306A describes a “one-pot” method starting from pyridine, avoiding isolation of intermediates:

Steps :

  • Complex Formation : Pyridine reacts with sulfuryl chloride (SO₂Cl₂) at -10°C to form a chloropyridinium complex.
  • Rearomatization : Heating to 50–75°C induces decomposition, yielding 4-chloropyridine.
  • Cyanation and Oxidation : Sequential treatment with copper(I) cyanide (CuCN) in DMF and hydrogen peroxide (H₂O₂) introduces the nitrile and N-oxide groups, respectively.

Advantages :

  • Eliminates multi-step isolation.
  • Utilizes cost-effective reagents (SO₂Cl₂, CuCN).

Limitations :

  • Requires precise temperature control (-10°C to 75°C).
  • Lower regioselectivity compared to directed chlorination (85% 4-chloro vs. 15% 2-chloro).

Palladium-Catalyzed Cross-Coupling

A modern approach employs Suzuki-Miyaura coupling to construct the pyridine ring with pre-installed substituents.

Protocol :

  • Borylation : 4-Bromo-2-cyanopyridine reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester.
  • Oxidation : The intermediate is treated with H₂O₂ to generate the N-oxide.
  • Chlorination : N-Chlorosuccinimide (NCS) introduces the chloro group at position 4.

Performance Metrics :

Metric Value Source
Overall Yield 65%
Purity >99%
Reaction Scale Up to 100 g

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Direct Chlorination 70–73 92–98 120–150 Industrial
One-Pot Synthesis 60–65 85–90 90–110 Pilot
Cross-Coupling 65 >99 200–250 Lab

Key Observations :

  • Direct chlorination offers the best balance of yield and scalability for bulk production.
  • Cross-coupling achieves high purity but is cost-prohibitive for large-scale applications.
  • One-pot synthesis reduces isolation steps but suffers from lower regioselectivity.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

The para-directing effect of the N-oxide group is critical. Competing ortho substitution can occur if the nitrile group is insufficiently electron-withdrawing. Solutions include:

  • Lewis Acid Catalysts : Adding FeCl₃ enhances para selectivity by stabilizing transition states.
  • Solvent Effects : Polar aprotic solvents (e.g., chlorobenzene ) improve reaction homogeneity and selectivity.

Stability of the N-Oxide Group

The N-oxide moiety is prone to reduction under acidic conditions. Mitigation strategies:

  • Low-Temperature Workup : Quenching reactions at 0–5°C minimizes decomposition.
  • Inert Atmosphere : Using argon or nitrogen prevents oxidative side reactions.

Industrial Applications and Derivatives

4-Chloro-1-oxo-1λ⁵-pyridine-2-carbonitrile serves as a precursor to:

  • Pharmaceuticals : BTK inhibitors (e.g., compounds in WO2021113557A1).
  • Agrochemicals : Herbicides via nucleophilic displacement of the chloro group.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-cyanopyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-cyanopyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-cyanopyridine 1-oxide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-Chloro-1-oxo-1λ⁵-pyridine-2-carbonitrile are best understood through comparative analysis with analogous pyridinecarbonitriles. Key compounds for comparison include:

Thiazolo[5,4-b]pyridine-2-carbonitrile (Compound 12) and Thiazolo[5,4-c]pyridine-2-carbonitrile (Compound 13)

  • Structural Differences : These thiazolopyridine derivatives lack the λ⁵-oxo group and chlorine at position 4 but feature fused thiazole rings.
  • Synthesis : Thermolysis of N-(pyrid-3-yl)-4-chloro-1,2,3-dithiazol-5H-imine yields these isomers in low yields (~15%). Catalytic iodide (e.g., benzyltriethylammonium iodide) improves yields to ~40% by directing regioselective ring closure .
  • Reactivity : The absence of the λ⁵-oxo group reduces electrophilicity at the pyridine nitrogen compared to the target compound.

4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile

  • Structural Differences: Substituted with a phenoxy group at position 4 and a nitro-methylamino substituent, this compound lacks the λ⁵-oxo and chloro groups.
  • However, the electron-deficient nitrile at position 2 remains reactive toward nucleophiles, similar to the target compound .

5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

  • Structural Differences : Features a dihydro-pyridine core with a 4-chlorophenyl group and trifluoromethylbenzyl substituent. The nitrile is at position 3, altering electronic distribution.

Comparative Data Table

Property 4-Chloro-1-oxo-1λ⁵-pyridine-2-carbonitrile Thiazolo[5,4-b]pyridine-2-carbonitrile 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile 5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
Key Substituents Cl (C4), λ⁵-O (C1), CN (C2) Fused thiazole, CN (C2) Phenoxy (C4), CN (C2) Cl (C5-phenyl), CF₃-benzyl, CN (C3)
Synthetic Yield Not reported 15–40% (with catalyst) Not reported Not reported
Electrophilicity High (λ⁵-O enhances N-electrophilicity) Moderate Moderate Low (dihydro structure reduces reactivity)
Lipophilicity (clogP) Estimated ~2.1 ~1.8 ~2.5 ~3.5
Applications Intermediate for hypervalent catalysts Heterocyclic building block Materials science Medicinal chemistry (kinase inhibitors)

Key Research Findings

  • Regioselectivity: The chlorine at position 4 in the target compound directs nucleophilic attacks to position 2 or 6, a behavior shared with 2-chloro-thiazolopyridines (e.g., Compound 14) but distinct from non-chlorinated analogs .
  • Stability : The λ⁵-oxo group confers thermal instability compared to dihydro-pyridines (e.g., ’s compound), which are stabilized by reduced ring strain .
  • Spectroscopic Signatures : The nitrile group in all analogs shows a strong IR stretch at ~2230 cm⁻¹, while the λ⁵-oxo group in the target compound exhibits a unique ¹H NMR deshielding effect at δ 8.9–9.2 ppm .

Biological Activity

4-Chloro-1-oxo-1lambda~5~-pyridine-2-carbonitrile, a compound belonging to the pyridine family, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various therapeutic areas, including anticancer and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H3ClN2O\text{C}_6\text{H}_3\text{ClN}_2\text{O}

Synthesis

Synthesis methods for this compound typically involve multi-step reactions starting from pyridine derivatives. The synthesis process often includes chlorination, oxidation, and cyanation steps to introduce the carbonitrile group.

Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyrimidine derivatives possess cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54920Apoptosis induction
Compound XHeLa15Cell cycle arrest
Compound YMCF725Inhibition of angiogenesis

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies have shown that this compound exhibits potent activity against various multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Case Studies

Several case studies have explored the efficacy of this compound in vivo. In one study, mice treated with this compound showed a significant reduction in tumor size compared to the control group. Additionally, its safety profile was evaluated in a toxicity study where no severe adverse effects were noted at therapeutic doses.

Q & A

Q. Q1. What are the established synthetic routes for 4-Chloro-1-oxo-1λ⁵-pyridine-2-carbonitrile, and how can purity be optimized?

Answer: The compound is synthesized via chlorination of pyridine precursors using phosphoryl chloride (POCl₃), as demonstrated in the conversion of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile to 6-chloro derivatives . Key optimization steps include:

  • Reagent stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) ensures complete substitution of hydroxyl groups.
  • Temperature control : Reactions typically proceed at 80–100°C under reflux to avoid side products like over-chlorination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity, as validated by HPLC .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : The chloro and carbonyl groups produce distinct deshielding patterns. For example, the pyridine C-2 carbonitrile resonates at δ ~115 ppm in ¹³C NMR .
  • IR spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (C₆H₂ClN₂O: 168.55 g/mol) with <2 ppm error .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Answer: Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates during chlorination) can be addressed using:

  • DFT calculations : Compare activation energies for POCl₃-mediated chlorination pathways. For example, B3LYP/6-31G* models can identify whether the reaction proceeds via a concerted SNAr mechanism or a stepwise process .
  • Kinetic isotope effects (KIE) : Experimental KIE data paired with computed transition states validate dominant pathways .

Q. Q4. What strategies mitigate conflicting cytotoxicity data in biological assays?

Answer: Contradictions in cytotoxicity (e.g., IC₅₀ variability across cell lines) often arise from:

  • Purity issues : Impurities >5% (e.g., residual POCl₃) skew bioactivity. Validate purity via HPLC and elemental analysis before assays .
  • Solvent effects : DMSO concentration >0.1% can artifactually enhance membrane permeability. Use vehicle controls and limit solvent to <0.05% .
  • Metabolic interference : Test metabolites (e.g., hydrolyzed carbonyl derivatives) using LC-MS to rule out off-target effects .

Q. Q5. How does the λ⁵-sulfur configuration influence reactivity in cross-coupling reactions?

Answer: The hypervalent sulfur (λ⁵) enhances electrophilicity at the pyridine C-2 position, enabling:

  • Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes cross-coupling with aryl boronic acids at 80°C in THF/water (3:1), achieving >70% yield. The λ⁵-S stabilizes the transition state via resonance .
  • Controlled selectivity : Steric hindrance from the chloro group directs coupling to the C-3 position. DFT-based NBO analysis confirms charge distribution at reactive sites .

Q. Q6. What protocols ensure safe handling given its WGK 3 environmental toxicity rating?

Answer:

  • Containment : Use fume hoods (EN 14175-certified) and closed systems to minimize airborne exposure .
  • Waste disposal : Neutralize residues with 10% sodium bicarbonate before incineration (per EPA guidelines) .
  • Emergency response : For skin contact, rinse with 1% acetic acid to counteract alkaline hydrolysis byproducts .

Methodological Guidelines

Q. Q7. How to design stability studies under varying pH and temperature?

Answer:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Hydrolysis dominates at pH >10, forming 2-cyanopyridine derivatives .
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (typically >150°C). Store at –20°C under argon to prevent oxidation .

Q. Q8. What crystallographic methods elucidate its solid-state structure?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/methanol). The λ⁵-S exhibits trigonal bipyramidal geometry, confirmed by bond angles (S–O: ~1.45 Å) .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.0) to detect polymorphic impurities .

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